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molecular formula C12H19NO4 B053635 Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 123319-30-2

Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B053635
M. Wt: 241.28 g/mol
InChI Key: MJSGPUXKCNLSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05412096

Procedure details

To a solution of 2.74 g ethyl 8-ethoxycarbonyl-2-meth-yl-3-oxo-1-oxa-8-azaspiro[4,5]decane-4-carboxylate in 10 ml N,N-dimethylformamide, were added 512 mg sodium chloride and 315 μl water, and the mixture was heated with stirring for two hours in an oil bath held at 140°-150° C. The reaction mixutre was poured into 30 ml ice water, the resulting mixture was extracted with chloroform, and the extract was washed with an aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent from the dried solution, the residue was purified by silica gel column chromatography using, as eluent, a mixed solvent of n-hexane/ethyl acetate (1:1 by volume), giving 1.54 g of 8-ethoxycarbonyl-2-methyl-1-oxa-8-azaspiro[4,5]-decan-3-one as oil.
Name
ethyl 8-ethoxycarbonyl-2-meth-yl-3-oxo-1-oxa-8-azaspiro[4,5]decane-4-carboxylate
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
512 mg
Type
reactant
Reaction Step One
Name
Quantity
315 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:22][CH2:21][C:9]2([O:13][CH:12]([CH3:14])[C:11](=[O:15])[CH:10]2C(OCC)=O)[CH2:8][CH2:7]1)=[O:5])[CH3:2].[Cl-].[Na+].O>CN(C)C=O>[CH2:1]([O:3][C:4]([N:6]1[CH2:7][CH2:8][C:9]2([O:13][CH:12]([CH3:14])[C:11](=[O:15])[CH2:10]2)[CH2:21][CH2:22]1)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl 8-ethoxycarbonyl-2-meth-yl-3-oxo-1-oxa-8-azaspiro[4,5]decane-4-carboxylate
Quantity
2.74 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC2(C(C(C(O2)C)=O)C(=O)OCC)CC1
Name
Quantity
512 mg
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
315 μL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
30 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring for two hours in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
held at 140°-150° C
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with chloroform
WASH
Type
WASH
Details
the extract was washed with an aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent from the dried solution
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)N1CCC2(CC(C(O2)C)=O)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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